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molecular formula C13H19NO3 B8392399 Tert-butyl 2-((4-hydroxybenzyl)amino)acetate

Tert-butyl 2-((4-hydroxybenzyl)amino)acetate

Cat. No. B8392399
M. Wt: 237.29 g/mol
InChI Key: GEPSGAZCRVXGNT-UHFFFAOYSA-N
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Patent
US09278910B2

Procedure details

Prepared using General Procedure 13: To a stirred solution of 4-(aminomethyl)phenol (2.0 g, 16.2 mmol) in DMF (10 mL) was added TEA (4.53 mL, 32.5 mmol) followed by tert-butyl 2-bromoacetate (2.40 mL, 16.2 mmol) added drop-wise over 30 minutes. After stirring a further 1 h at room temperature, the reaction mixture was diluted with EA (100 mL) and washed with water (2×100 mL). The organics were isolated and pre-absorbed onto silica gel then purified by silica gel chromatography (EA/isohexanes) to afford 1.86 g (48%) tert-butyl 2-((4-hydroxybenzyl)amino)acetate INT-22 as a white powder. LCMS-ESI (m/z) calculated for C13H19NO3: 237 found 236 [M−H]−, tR=1.20 min (Method 10). 1H NMR (400 MHz, DMSO) δ 9.24 (s, 1H), 7.12-7.05 (m, 2H), 6.73-6.66 (m, 2H), 3.55 (s, 2H), 3.12 (s, 2H), 2.15 (s, 1H) 1.41 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.53 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Br[CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>CN(C=O)C.CC(=O)OCC>[OH:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH:1][CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NCC1=CC=C(C=C1)O
Name
TEA
Quantity
4.53 mL
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring a further 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
ADDITION
Type
ADDITION
Details
added drop-wise over 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with water (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organics were isolated
CUSTOM
Type
CUSTOM
Details
pre-absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
then purified by silica gel chromatography (EA/isohexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(CNCC(=O)OC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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